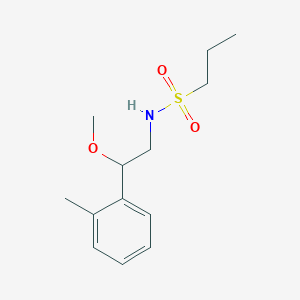

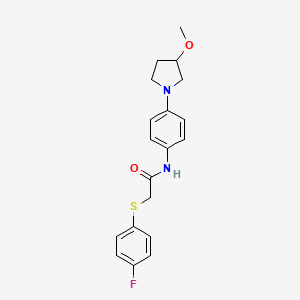

2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups including a thiazole ring, a thiophen ring, a pyrimidine ring, and a pyrrolidine ring . These rings are common in many biologically active compounds and are often used in drug discovery .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrolidine ring could be formed from a cyclic or acyclic precursor . The pyrimidine ring could be formed through a reaction involving a compound containing an amine group and a compound containing a carbonyl group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, for example, could undergo reactions such as ring-opening or functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .Scientific Research Applications

DNA Minor Groove Binding

The compound 2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole has structural similarities to minor groove binders like Hoechst 33258, a bis-benzimidazole family member known for specificity in binding to the minor groove of double-stranded B-DNA. These binders have applications in fluorescent DNA staining and as a starting point for rational drug design, serving as model systems to study DNA sequence recognition and binding (Issar & Kakkar, 2013).

Drug Metabolism and Cytochrome P450 Inhibition

Compounds structurally related to the one are extensively metabolized in the liver, with cytochrome P450 (CYP) enzymes playing a significant role. Understanding the selectivity and potency of chemical inhibitors of various CYP isoforms is crucial in predicting drug-drug interactions, emphasizing the compound's relevance in metabolic studies and the design of inhibitors for specific CYP isoforms (Khojasteh et al., 2011).

DPP IV Inhibition and Antidiabetic Applications

Similar compounds have been recognized for their role as DPP IV inhibitors, with implications in the treatment of type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is intense, emphasizing the importance of these compounds in developing antidiabetic drugs and understanding their long-term effects (Mendieta et al., 2011).

Optical Sensors and Biological Applications

Derivatives of pyrimidine, a structural component of the compound , are crucial in developing optical sensors and have a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, with diverse uses in biological sensing and therapeutic domains (Jindal & Kaur, 2021).

Mechanism of Action

Target of action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Compounds with a pyrrolidine ring have been known to interact with a variety of targets, including enzymes and receptors, depending on their specific structure and functional groups .

Mode of action

The exact mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the presence of a pyrrolidine ring, it’s possible that the compound could influence a variety of pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .

Result of action

The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

Future Directions

properties

IUPAC Name |

2-methyl-4-[5-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S3/c1-15-13-19(25-7-3-4-8-25)24-21(22-15)26-9-11-27(12-10-26)32(28,29)20-6-5-18(31-20)17-14-30-16(2)23-17/h5-6,13-14H,3-4,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRDHVKJJFIPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2565596.png)

![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)

![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)

![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)